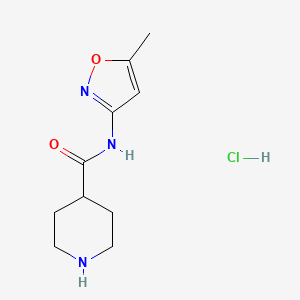![molecular formula C10H17Cl2FN2O B1420885 N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride CAS No. 1185297-32-8](/img/structure/B1420885.png)
N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride
Übersicht
Beschreibung
“N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride” is a biochemical used for proteomics research . Its molecular formula is C10H15FN2O•2HCl and it has a molecular weight of 271.16 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H15FN2O•2HCl . This indicates that the compound contains 10 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 271.16 . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .Wissenschaftliche Forschungsanwendungen
Metal Ion Recognition and Fluorescence Imaging :
- A study by Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives for metal ion recognition. These fluoroionophores, including compounds similar in structure to N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride, showed specific metal recognition, particularly for Zn+2 and Cd+2. These compounds were preliminarily tested for cellular metal staining using fluorescence methods (Hong et al., 2012).
pH Sensitive Probes :
- Rhee et al. (1995) synthesized fluorinated o-aminophenol derivatives as pH-sensitive probes. These compounds, closely related to the chemical structure , exhibited pK values in the physiological range and showed little affinity for other ions at physiological levels. The research underscores their potential in measuring intracellular pH (Rhee et al., 1995).
Synthesis and Antitumor Activity :
- Xiong et al. (2009) reported on the synthesis of amino acid ester derivatives containing 5-fluorouracil, a structure related to the compound . These synthesized compounds were tested for antitumor activity, showing inhibitory effects against certain cancer cell lines, indicating potential applications in cancer therapy (Xiong et al., 2009).
Alzheimer’s Disease Research :
- Shoghi-Jadid et al. (2002) used a derivative of N,N-dimethylamine in conjunction with positron emission tomography to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This highlights the use of such compounds in diagnostic imaging for neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Selective Detection of Picric Acid :
- Dhanunjayarao et al. (2016) synthesized N,N-dimethylamine-decorated fluorescent imidazole borates for the selective detection of trinitrophenol/picric acid. The compound's structure is similar to the query chemical, underscoring its application in detecting hazardous materials (Dhanunjayarao et al., 2016).
Synthesis of Metal Nanoparticle-Loaded Poly(ethylene imine) Composite Hydrogels :
- Feng et al. (2020) discussed the synthesis of Ag/Pd nanoparticle-loaded poly(ethylene imine) composite hydrogels using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide-N-hydroxysuccinimide. These hydrogels demonstrate potential applications in organic catalytic degradation and wastewater treatment (Feng et al., 2020).
Eigenschaften
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-fluoroaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O.2ClH/c1-13(2)5-6-14-10-4-3-8(12)7-9(10)11;;/h3-4,7H,5-6,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOVQDMQFMLGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)N)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1420804.png)
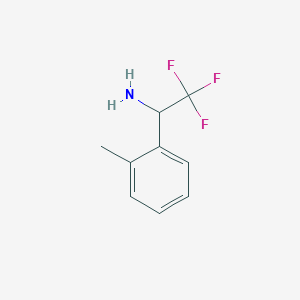
![2-Oxazolidinone, 3-[6-[2-[(2,6-dichlorophenyl)Methoxy]ethoxy]hexyl]-5-(2,2-diMethyl-4H-1, 3-benzodioxin-6-yl)-, (5R)-](/img/structure/B1420808.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride](/img/structure/B1420809.png)
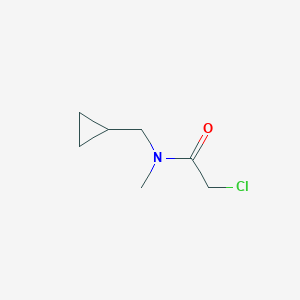
![(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1420812.png)
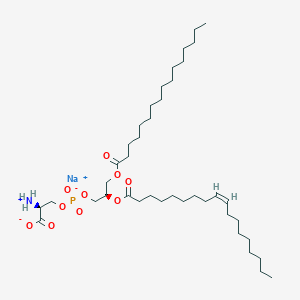
![Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B1420815.png)

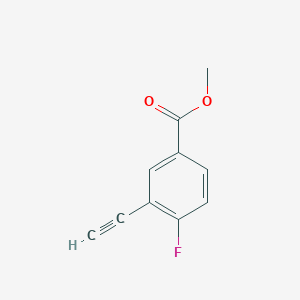

![4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride](/img/structure/B1420821.png)

